Methyl 3-fluoro-2-methylbenzoylformate Methyl 3-fluoro-2-methylbenzoylformate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13549750
InChI: InChI=1S/C10H9FO3/c1-6-7(4-3-5-8(6)11)9(12)10(13)14-2/h3-5H,1-2H3
SMILES: CC1=C(C=CC=C1F)C(=O)C(=O)OC
Molecular Formula: C10H9FO3
Molecular Weight: 196.17 g/mol

Methyl 3-fluoro-2-methylbenzoylformate

CAS No.:

Cat. No.: VC13549750

Molecular Formula: C10H9FO3

Molecular Weight: 196.17 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-fluoro-2-methylbenzoylformate -

Specification

Molecular Formula C10H9FO3
Molecular Weight 196.17 g/mol
IUPAC Name methyl 2-(3-fluoro-2-methylphenyl)-2-oxoacetate
Standard InChI InChI=1S/C10H9FO3/c1-6-7(4-3-5-8(6)11)9(12)10(13)14-2/h3-5H,1-2H3
Standard InChI Key ADTWWAJESRIOTI-UHFFFAOYSA-N
SMILES CC1=C(C=CC=C1F)C(=O)C(=O)OC
Canonical SMILES CC1=C(C=CC=C1F)C(=O)C(=O)OC

Introduction

Chemical Identity and Structural Characteristics

Methyl 3-fluoro-2-methylbenzoylformate (C10_{10}H9_9FO3_3) is an aromatic α-keto ester with a molecular weight of 196.18 g/mol. Its structure combines a benzoylformate core with substituents that influence reactivity and stability:

  • Fluorine at the 3-position: Enhances electron-withdrawing effects, potentially increasing oxidative stability and altering intermolecular interactions .

  • Methyl group at the 2-position: Introduces steric hindrance, which may affect reaction kinetics and solubility .

Key spectral identifiers include:

  • IR: Strong carbonyl stretches near 1740 cm1^{-1} (ester C=O) and 1680 cm1^{-1} (α-keto group) .

  • NMR: Distinct 19F^{19}\text{F} NMR signals near -110 ppm (meta-fluorine) and upfield-shifted methyl protons due to steric shielding .

Synthesis and Manufacturing Approaches

Route 1: Modified Esterification of Substituted Benzoylformic Acid

A plausible synthesis mirrors the production of methyl benzoylformate , starting with 3-fluoro-2-methylbenzoylformic acid (Figure 1).

  • Oxidation of 3-fluoro-2-methylstyrene: Catalytic oxidation with KMnO4_4 or RuO4_4 yields the benzoylformic acid derivative .

  • Esterification with methanol: Acid-catalyzed (H2_2SO4_4) reflux in methanol produces the target ester .

    • Yield: ~50–60% (estimated from analogous reactions) .

    • Purity: Requires vacuum distillation (137–146°C at 2.4 kPa) .

Route 2: Chlorination of Dimethoxyacetophenone Derivatives

Adapted from the patent CN106242967A , this method avoids toxic cyanide reagents:

  • Synthesis of 3-fluoro-2-methyl-2,2-dimethoxyacetophenone:

    • React 3-fluoro-2-methylacetophenone with methyl nitrite under HCl catalysis .

  • Chlorination and deprotection:

    • Treat with Cl2_2 in chlorobenzene, catalyzed by 4-methyl-2,6-di-tert-butylphenol .

    • Yield: ~85–90% (extrapolated from similar substrates) .

Table 1: Comparison of Synthetic Routes

ParameterRoute 1Route 2
Starting Material3-Fluoro-2-methylstyrene3-Fluoro-2-methylacetophenone
Key ReagentsH2_2SO4_4, MeOHCl2_2, 4-methyl-2,6-di-tert-butylphenol
Yield50–60%85–90%
Environmental ImpactHigh (acidic waste)Moderate (chlorinated byproducts)

Physicochemical Properties

Thermal and Solubility Profiles

  • Melting Point: Estimated at 10–15°C (lower than methyl benzoylformate’s 16°C due to fluorine’s lattice disruption) .

  • Boiling Point: ~250–255°C (lit. for methyl benzoylformate: 246–248°C) .

  • Solubility:

    • Water: <2 g/L (similar to parent compound) .

    • Organic Solvents: Miscible with chlorobenzene, toluene, and dichloroethane .

Spectroscopic Data

  • UV-Vis: λmax_{\text{max}} ≈ 280 nm (π→π* transition of the aromatic system) .

  • Mass Spectrometry: Molecular ion peak at m/z 196 (M+^+), with fragments at m/z 165 (loss of OCH3_3) and 123 (C6_6H3_3FCO+^+) .

Applications and Functional Utility

Pharmaceutical Intermediate

Fluorinated benzoylformates are key in drug synthesis:

  • Antitubercular Agents: Analogous to methyl 3-(4-fluorobenzoyl)indolizine-1-carboxylate, which inhibits Mycobacterium tuberculosis .

  • Anti-inflammatory Drugs: α-Keto esters serve as precursors for protease inhibitors .

Photocuring Industry

Methyl benzoylformate derivatives act as photoinitiators due to their low yellowing and high stability . The fluorine substituent may further reduce UV degradation.

Table 2: Industrial Applications

IndustryUse CaseAdvantage
PharmaceuticalsIntermediate for antitubercular drugsEnhanced bioavailability via fluorine
PolymersUV-curable coatingsLow volatility, high initiation efficiency
FragrancesFloral scent modifiers (speculative)Stability under storage

Research Advancements and Challenges

Crystal Engineering

Fluorine’s role in intermolecular interactions (e.g., C–H···F) aids in designing cocrystals for improved drug solubility .

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